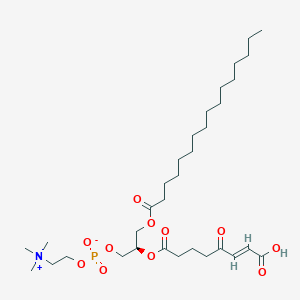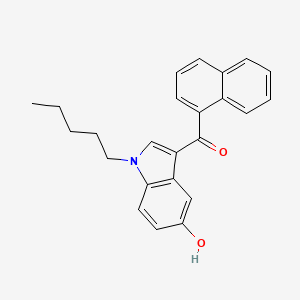
JWH 018 5-羟基吲哚代谢物
概述
描述
JWH 018 5-hydroxyindole metabolite is a major monohydroxylated urinary metabolite of JWH 018, a synthetic cannabinoid. JWH 018 is a derivative of WIN 55,212-2 and acts as a mildly selective agonist of the peripheral cannabinoid receptor. This metabolite is almost completely glucuronidated in urine samples .
科学研究应用
JWH 018 5-羟基吲哚代谢物主要用于研究和法医应用。 它作为分析参考标准,用于检测生物样本中 JWH 018 的使用。 该化合物用于质谱和其他分析技术,以识别和量化尿液样本中 JWH 018 及其代谢物的存在 .
作用机制
JWH 018 5-羟基吲哚代谢物的作用机制涉及其与大麻素受体的相互作用。 作为 JWH 018 的代谢物,它保留了对外周大麻素受体的一些亲和力。 JWH 018 的羟基化改变了其在受体部位的结合亲和力和活性,导致它以葡萄糖醛酸化代谢物的形式排出 .
与相似化合物的比较
相似化合物
JWH 018: 母体化合物,一种合成大麻素。
JWH 073: 另一种具有相似代谢途径的合成大麻素。
AM-2201: 一种具有类似结构和代谢谱的合成大麻素.
独特性
JWH 018 5-羟基吲哚代谢物之所以独特,是因为它在吲哚环上发生了特异性的羟基化,这与 JWH 018 的其他代谢物和类似化合物有所区别。 这种特异性修饰使其能够在法医和研究环境中被识别和量化 .
安全和危害
未来方向
The data reported in the present study show that JWH-018, JWH-018-M5 and JWH-073-M5 all require occupancy of significantly fewer hCB 2 Rs to produce equivalent levels of AC-activity regulation, when compared to CP-55,940 or Δ 9-THC . These data imply that abuse of cannabinoids can be dangerous and represents an emerging public health threat . Additionally, our data strongly suggest that AM-251 could be used as a crucial prophylactic therapy for cannabinoid-induced seizures or similar life-threatening conditions .
生化分析
Biochemical Properties
The JWH 018 5-hydroxyindole metabolite interacts with various enzymes and proteins in the body. It is almost completely glucuronidated in urine samples . This suggests that it interacts with glucuronosyltransferase enzymes, which are responsible for the glucuronidation process.
Cellular Effects
Given its role as a metabolite of a cannabinoid receptor agonist, it may influence cell function by modulating cell signaling pathways related to these receptors .
Molecular Mechanism
It is likely to exert its effects at the molecular level through its interactions with cannabinoid receptors and the enzymes involved in its metabolism .
Metabolic Pathways
JWH 018 5-hydroxyindole metabolite is involved in the metabolic pathways of JWH 018. It is likely to interact with enzymes such as glucuronosyltransferases, which are involved in its metabolism .
准备方法
合成路线和反应条件
JWH 018 5-羟基吲哚代谢物的合成涉及 JWH 018 的羟基化。该过程通常包括使用细胞色素 P450 酶,这些酶促进羟基添加到 JWH 018 的吲哚环上。 反应条件通常涉及在体外设置中使用人肝微粒体或重组酶 .
工业生产方法
由于 JWH 018 5-羟基吲哚代谢物主要用于研究和法医应用,因此其工业生产方法并不常见。 生产过程可能涉及使用微生物或酶系统进行大规模生物转化,以实现 JWH 018 的羟基化。
化学反应分析
反应类型
JWH 018 5-羟基吲哚代谢物会经历几种类型的化学反应,包括:
氧化: 可能会发生进一步氧化,导致形成羧化代谢物。
葡萄糖醛酸化: 这种代谢物在尿液样本中几乎完全被葡萄糖醛酸化.
常用试剂和条件
氧化: 细胞色素 P450 酶通常用于氧化反应。
葡萄糖醛酸化: UDP-葡萄糖醛酸转移酶参与葡萄糖醛酸化过程。
形成的主要产物
羧化代谢物: 由进一步氧化产生。
葡萄糖醛酸苷: 通过葡萄糖醛酸化形成。
相似化合物的比较
Similar Compounds
JWH 018: The parent compound, a synthetic cannabinoid.
JWH 073: Another synthetic cannabinoid with similar metabolic pathways.
AM-2201: A synthetic cannabinoid with a similar structure and metabolic profile.
Uniqueness
JWH 018 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the indole ring, which distinguishes it from other metabolites of JWH 018 and similar compounds. This specific modification allows for its identification and quantification in forensic and research settings .
属性
IUPAC Name |
(5-hydroxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-2-3-6-14-25-16-22(21-15-18(26)12-13-23(21)25)24(27)20-11-7-9-17-8-4-5-10-19(17)20/h4-5,7-13,15-16,26H,2-3,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOJICNPAPPCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016932 | |
| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307803-43-5 | |
| Record name | (5-hydroxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)


![Methyl 2-[2-(dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate](/img/structure/B593979.png)
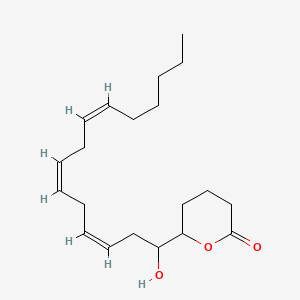



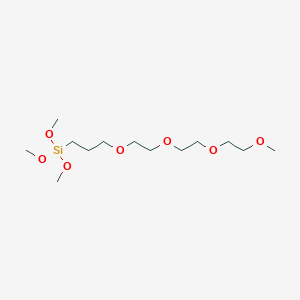
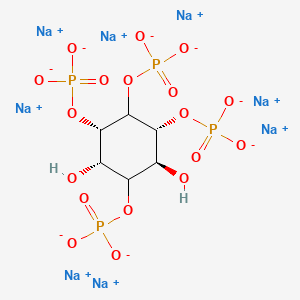

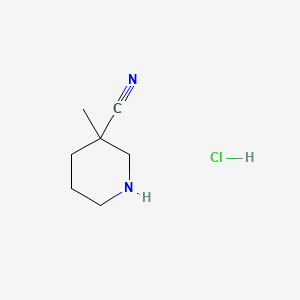
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
